Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is a chemical compound belonging to the thiazole class of heterocyclic aromatic organic compounds. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a chlorophenyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea and ethyl cyanoacetate in the presence of ethanol and a catalytic amount of piperidine. The reaction proceeds under reflux conditions to yield the desired thiazole derivative.
Heterocyclization: Another method involves the cyclization of 4-chlorophenylthioamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at elevated temperatures to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature and pressure, to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like tin chloride or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles, such as ammonia or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Tin chloride, iron powder, hydrochloric acid.
Substitution: Ammonia, amines, polar aprotic solvents.
Major Products Formed:
Oxidation Products: 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylic acid.
Reduction Products: 2,2'-diamino-4-(4-chlorophenyl)thiazole-5-carboxylate.
Substitution Products: Various amides and esters depending on the nucleophile used.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate may also interact with various biological targets.
Mode of Action
It’s known that thiazole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been shown to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
One study reported that a similar compound showed high activity in enforcing Oct3/4 expression , which is a key gene in the transcriptional network of pluripotent cells.
Molecular Mechanism
It is known that thiazole derivatives can interact with various biomolecules and exert their effects at the molecular level .
Scientific Research Applications
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate, Ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate, Ethyl 2-amino-4-(4-methylphenyl)thiazole-5-carboxylate.
Uniqueness: The presence of the chlorophenyl group in this compound imparts unique chemical and biological properties compared to its analogs, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCGUADOVEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510214 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74476-53-2 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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